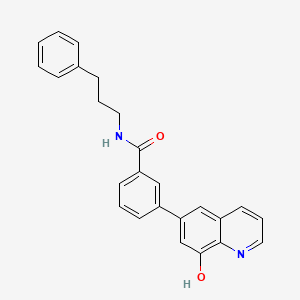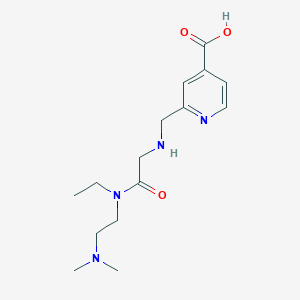
KRH-594 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRH-594, also known as WK-1492; WK-14922K, is a potent, specific and insurmountable AT1 receptor antagonist. KRH-594 prevents end-organ damage in stroke-prone spontaneously hypertensive/Izm rats. KRH-594 ameliorates nephropathy and hyperlipidaemia in diabetic spontaneously hypertensive rats.
Aplicaciones Científicas De Investigación
Pharmacological Profiles
KRH-594, known as dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate, is primarily studied for its properties as an angiotensin II (AII) receptor antagonist. It has shown potential in the treatment of hypertension by selectively binding to AT1 receptors, demonstrating high specificity and efficacy (Tamura et al., 1997).
Cardiovascular Effects
In research focused on cardiovascular health, KRH-594 has been noted for its potential in preventing end-organ damage and improving survival rates in certain hypertensive rat models (Inada et al., 2001). Additionally, its effects on experimental hypertension, including different types of hypertensive models, have been explored, indicating its role in mitigating high blood pressure without significant side effects (Inada et al., 1999).
Renal Health and Diabetic Conditions
Studies have also shown that KRH-594 may be beneficial in ameliorating nephropathy and hyperlipidemia, particularly in diabetic hypertensive rat models. This highlights its potential use in managing complications associated with diabetes and hypertension (Inada et al., 2000).
Binding and Specificity Analysis
Further in-depth studies on KRH-594 have been conducted to understand its binding properties and specificity towards AT1 and AT2 receptors. This research provides insights into its mechanism of action and potential therapeutic applications (Inada et al., 2002).
Additional Pharmacological Research
More comprehensive pharmacological profiles and studies on KRH-594 have been conducted, examining its insurmountable suppression of AII-induced contractions and high specificity for AT1 receptors, which further validates its therapeutic potential (Tamura et al., 1997).
Propiedades
Número CAS |
167006-13-5 |
|---|---|
Nombre del producto |
KRH-594 free acid |
Fórmula molecular |
C25H23N7O3S |
Peso molecular |
501.565 |
Nombre IUPAC |
(Z)-2-((3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene)carbamoyl)cyclopent-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)/b26-25- |
Clave InChI |
UFZKNCXXIFQTNB-QPLCGJKRSA-N |
SMILES |
O=C(C1=C(C(O)=O)CCC1)/N=C2SC(CC)=NN\2CC3=CC=C(C4=CC=CC=C4C5=NN=NN5)C=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KRH-594 free acid; WK-1492; WK-14922K; WK1492; WK14922K. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



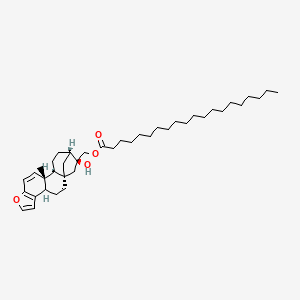
![[(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate](/img/structure/B608299.png)
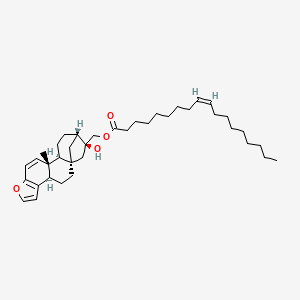
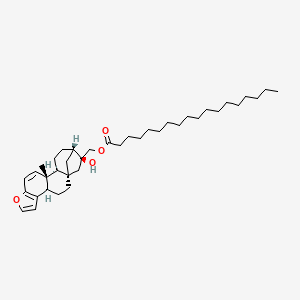
![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)
![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
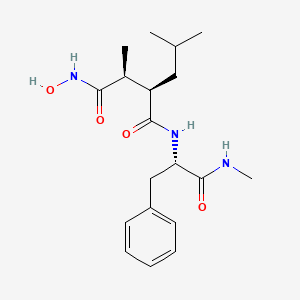
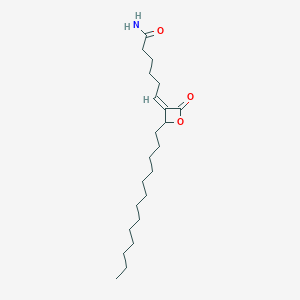
![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)
